3-(4-Chlorophenyl)-2-hydroxy-1,2-diphenylpropan-1-one
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Overview
Description
3-(4-Chlorophenyl)-2-hydroxy-1,2-diphenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group, a hydroxyl group, and two phenyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-hydroxy-1,2-diphenylpropan-1-one typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-hydroxy-1,2-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-2-oxo-1,2-diphenylpropan-1-one or 3-(4-Chlorophenyl)-2-carboxy-1,2-diphenylpropan-1-one.
Reduction: Formation of 3-(4-Chlorophenyl)-2-hydroxy-1,2-diphenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-2-hydroxy-1,2-diphenylpropan-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-2-hydroxy-1,2-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-phenylpropan-1-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-(4-Chlorophenyl)-2-hydroxy-1-phenylpropan-1-one: Similar structure but with fewer phenyl groups, potentially altering its properties.
Uniqueness
3-(4-Chlorophenyl)-2-hydroxy-1,2-diphenylpropan-1-one is unique due to the presence of both hydroxyl and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
56072-15-2 |
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Molecular Formula |
C21H17ClO2 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-hydroxy-1,2-diphenylpropan-1-one |
InChI |
InChI=1S/C21H17ClO2/c22-19-13-11-16(12-14-19)15-21(24,18-9-5-2-6-10-18)20(23)17-7-3-1-4-8-17/h1-14,24H,15H2 |
InChI Key |
IVWTYMOYDZLADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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